molecular formula C24H23ClN2O6S B11685440 Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

Cat. No.: B11685440
M. Wt: 503.0 g/mol
InChI Key: OTPGFQNBWVUNAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, is of interest due to its unique structural features and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving sulfur-containing precursors and appropriate electrophiles.

    Introduction of Functional Groups: The chlorophenoxy and methoxyphenyl groups are introduced through nucleophilic substitution reactions.

    Amidation and Esterification: The acetamido and carbamoyl groups are introduced through amidation reactions, followed by esterification to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of efficient catalysts, high-purity reagents, and controlled reaction conditions to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings and the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols.

Scientific Research Applications

ETHYL 2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Research: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of ETHYL 2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-(2-(4-CHLOROPHENOXY)ACETAMIDO)-5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE
  • ETHYL 2-(2-(4-CHLOROPHENOXY)ACETAMIDO)-5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE

Uniqueness

The uniqueness of ETHYL 2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of functional groups and the thiophene ring system makes it a valuable compound for further research and development.

Biological Activity

Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

  • Molecular Formula : C₁₅H₁₅ClN₂O₄S
  • CAS Number : 421580-82-7
  • SMILES Notation : CCOC(=O)C1=C(SC(=N1)NC(=O)COC2=CC=C(C=C2)Cl)C

This compound acts primarily as an inhibitor of specific cellular pathways. Although detailed mechanisms are still under investigation, preliminary studies suggest that it may interact with the ATF4 pathway, which is critical in cellular stress responses and has implications in cancer biology and neurodegenerative diseases .

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, similar derivatives have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific impact on the ATF4 pathway suggests potential for treating cancers associated with endoplasmic reticulum stress .

Neuroprotective Effects

The compound's structural features imply potential neuroprotective effects, particularly in conditions like Alzheimer's disease and other neurodegenerative disorders. By modulating the unfolded protein response (UPR), it may help mitigate neuronal damage caused by protein misfolding and aggregation .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into their therapeutic potential:

  • Study on Oct3/4 Induction : A related compound was identified as a potent inducer of Oct3/4 expression in pluripotent stem cells, suggesting a role in regenerative medicine . This finding highlights the compound's capability to influence stem cell biology, which could be pivotal in developing therapies for degenerative diseases.
  • Inhibition of Type III Secretion System : Research has focused on the type III secretion system (T3SS) in pathogenic bacteria, with findings indicating that certain derivatives can inhibit T3SS activity, presenting an avenue for antibiotic development against resistant bacterial strains .

Data Table: Summary of Biological Activities

Activity Effect Reference
AnticancerInduces apoptosis; inhibits cell growth
NeuroprotectionModulates UPR; protects neurons
Stem Cell InductionEnhances Oct3/4 expression
Inhibition of T3SSReduces virulence factor secretion

Properties

Molecular Formula

C24H23ClN2O6S

Molecular Weight

503.0 g/mol

IUPAC Name

ethyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C24H23ClN2O6S/c1-4-32-24(30)20-14(2)21(22(29)26-16-7-11-17(31-3)12-8-16)34-23(20)27-19(28)13-33-18-9-5-15(25)6-10-18/h5-12H,4,13H2,1-3H3,(H,26,29)(H,27,28)

InChI Key

OTPGFQNBWVUNAG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=C(C=C2)OC)NC(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.